molecular formula C21H23F3N6O2 B10775932 Tanzisertib CAS No. 1629774-47-5

Tanzisertib

Cat. No.: B10775932
CAS No.: 1629774-47-5
M. Wt: 448.4 g/mol
InChI Key: IBGLGMOPHJQDJB-MOKVOYLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanzisertib, also known as CC-930, is a potent, orally active, and specific inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and apoptosis. This compound has shown promise in treating conditions such as fibrosis, discoid lupus, pulmonary fibrosis, and interstitial lung diseases .

Preparation Methods

The synthesis of Tanzisertib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Tanzisertib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on this compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

    Hydrolysis: Hydrolysis reactions can be used to break down this compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .

Scientific Research Applications

Tanzisertib has a wide range of scientific research applications, including:

Mechanism of Action

Tanzisertib exerts its effects by specifically inhibiting the activity of JNKs. JNKs are activated through dual phosphorylation by upstream kinases MKK4 and MKK7. Once activated, JNKs phosphorylate various substrates, including transcription factors like c-Jun, which regulate gene expression involved in cell proliferation, differentiation, and apoptosis. By inhibiting JNK activity, this compound prevents the phosphorylation of these substrates, thereby modulating the downstream signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Tanzisertib is unique among JNK inhibitors due to its high specificity and potency. Similar compounds include:

Compared to these compounds, this compound offers a better balance of potency, selectivity, and oral bioavailability, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLGMOPHJQDJB-MOKVOYLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025671, DTXSID901026042
Record name 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899805-25-5, 1629774-47-5
Record name Tanzisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanzisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11798
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANZISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.